molecular formula C12H10N2O3 B7679641 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile

2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile

Cat. No. B7679641
M. Wt: 230.22 g/mol
InChI Key: STCUVYFOEYUVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile, also known as MOB, is a chemical compound that has been widely used in scientific research due to its unique properties. MOB is a selective antagonist of P2X7 receptors, which are involved in the regulation of immune responses, inflammation, and pain.

Mechanism of Action

2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile acts as a selective antagonist of P2X7 receptors by binding to the receptor's allosteric site. P2X7 receptors are ion channels that are activated by extracellular ATP, leading to the influx of calcium ions and the release of pro-inflammatory cytokines. 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile inhibits the activation of P2X7 receptors by preventing the conformational changes required for channel opening.
Biochemical and Physiological Effects:
2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has also been shown to inhibit the growth and invasion of cancer cells by modulating the activity of P2X7 receptors. In addition, 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile is a selective antagonist of P2X7 receptors, which makes it a valuable tool for investigating the role of P2X7 receptors in various physiological and pathological conditions. However, 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has some limitations for lab experiments, including its low solubility in water and its potential off-target effects on other P2X receptors.

Future Directions

There are several future directions for the use of 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile in scientific research. One direction is to investigate the role of P2X7 receptors in the regulation of immune responses in various diseases, such as autoimmune diseases and infectious diseases. Another direction is to investigate the potential therapeutic applications of 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile in various diseases, such as cancer and neurodegenerative diseases. Furthermore, the development of more potent and selective P2X7 receptor antagonists may provide new opportunities for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile involves the reaction of 2-methoxy-4-nitrobenzonitrile with 3-aminooxazolidin-2-one in the presence of a reducing agent such as tin(II) chloride. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 208-210°C.

Scientific Research Applications

2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been extensively used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological conditions. P2X7 receptors are expressed in immune cells, such as macrophages, dendritic cells, and T cells, and are involved in the regulation of immune responses. 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been shown to inhibit the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-15-12-6-11(3-2-9(12)7-13)16-8-10-4-5-17-14-10/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCUVYFOEYUVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=NOC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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